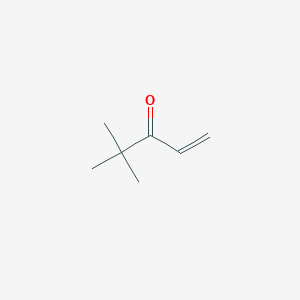

4,4-Dimethylpent-1-en-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylpent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-5-6(8)7(2,3)4/h5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOKXXOKLLKNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176170 | |

| Record name | 1-Penten-3-one, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177-30-2 | |

| Record name | 1-Penten-3-one, 4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Penten-3-one, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethylpent-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Dimethylpent 1 En 3 One and Its Functionalized Derivatives

Traditional Synthetic Pathways

Classical organic reactions remain the cornerstone for the synthesis of 4,4-Dimethylpent-1-en-3-one. The Claisen-Schmidt condensation and Wittig olefination are two of the most prominent and well-documented traditional methods employed for this purpose.

The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation that occurs between a ketone or aldehyde possessing an α-hydrogen and an aromatic or non-enolizable carbonyl compound that lacks an α-hydrogen. byjus.comwikipedia.org This reaction is a fundamental tool for forming carbon-carbon bonds and is widely used to produce α,β-unsaturated ketones. numberanalytics.comfiveable.me In the context of this compound and its derivatives, the reaction involves the condensation of 3,3-Dimethyl-2-butanone (also known as pinacolone) with an appropriate aldehyde, such as 4-chlorobenzaldehyde (B46862) or 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comresearchgate.netgoogle.com

The efficiency and yield of the Claisen-Schmidt condensation are highly dependent on the reaction conditions and the stoichiometry of the reactants. Research has explored various combinations of bases, solvents, and temperatures to optimize the synthesis. Typically, a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is used to facilitate the reaction. mdpi.comnih.gov

To prevent the self-condensation of the enolizable ketone, it can be added slowly to a solution containing the base and the non-enolizable aldehyde. uobabylon.edu.iq This ensures that the concentration of the ketone remains low and it exists primarily as its enolate, ready to react with the aldehyde. uobabylon.edu.iq In some preparations, solvent-free conditions using sodium hydroxide as a base have been reported to achieve quantitative yields. wikipedia.org

Table 1: Selected Reaction Conditions for Claisen-Schmidt Condensation

| Ketone | Aldehyde | Base/Solvent System | Temperature/Time | Product | Reference |

|---|---|---|---|---|---|

| 3,3-Dimethyl-2-butanone | 5-hydroxymethylfurfural (HMF) | 40% NaOH in water-methanol | 30 °C for 3 h | (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one | mdpi.com |

| Acetone (B3395972) | Benzaldehyde (B42025) | 10% NaOH in 95% ethanol | Room temp, 20 min | Dibenzalacetone | gordon.edu |

The mechanism of the Claisen-Schmidt condensation is a well-understood, multi-step process. praxilabs.commagritek.com

Enolate Formation: The reaction is initiated by a strong base, typically a hydroxide ion, which removes an acidic α-hydrogen from the ketone (3,3-Dimethyl-2-butanone). praxilabs.commagritek.com This deprotonation step results in the formation of a resonance-stabilized enolate ion. byjus.com

Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the aldehyde molecule. magritek.comjove.com This step is an aldol (B89426) addition, which forms a β-hydroxy ketone intermediate. praxilabs.commagritek.com

Dehydration: The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule). praxilabs.commagritek.com This elimination is typically rapid, especially when it leads to the formation of a highly conjugated system, yielding the stable α,β-unsaturated ketone product. gordon.edujove.com

The structure of 3,3-Dimethyl-2-butanone, which features a bulky tert-butyl group (containing gem-dimethyl groups) adjacent to the carbonyl, plays a crucial role in the reaction's outcome. Ketones are generally less reactive in self-condensation reactions compared to aldehydes, partly due to steric hindrance. uobabylon.edu.iq The significant steric bulk of the tert-butyl group in pinacolone (B1678379) further disfavors its self-condensation. uobabylon.edu.iqaakash.ac.in

This steric hindrance enhances the selectivity of the crossed Claisen-Schmidt reaction. uobabylon.edu.iq By minimizing the unwanted self-condensation of the ketone, the reaction pathway predominantly favors the attack of the ketone's enolate on the typically less sterically hindered aldehyde. uobabylon.edu.iq This results in a higher yield of the desired crossed-condensation product, this compound or its derivatives. The formation of the trans-isomer of the final product is also often favored as it minimizes steric interactions. jove.com

The Wittig reaction provides an alternative and powerful method for synthesizing alkenes by reacting an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide. wikipedia.org This reaction is widely used to convert carbonyls into alkenes, and it can be adapted for the synthesis of α,β-unsaturated ketones like this compound. wikipedia.orgnih.gov

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is particularly effective for creating α,β-unsaturated ketones, often with high selectivity for the E-alkene (trans) isomer. wikipedia.orgresearchgate.net Syntheses of various α,β-unsaturated ketones have been achieved through one-pot procedures involving the allylation of ketone-stabilized phosphonium ylides followed by a Wittig olefination. organic-chemistry.org Furthermore, bifunctional ylides have been developed that can undergo sequential reactions, including a Wittig olefination as a key step, to rapidly construct complex unsymmetrical α,β-unsaturated ketones. rsc.org

Claisen-Schmidt Condensation

Sustainable and Green Synthetic Approaches

In line with the growing emphasis on environmentally benign chemical processes, green synthetic approaches for this compound derivatives have been developed. These methods focus on using renewable resources and minimizing waste.

A notable example is the synthesis of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one. mdpi.comresearchgate.net This process embodies green chemistry principles by starting with N-acetylglucosamine, a component of biomass. mdpi.comresearchgate.net In a two-step sequence, the biomass feedstock is first catalytically converted into 5-hydroxymethylfurfural (HMF). mdpi.comresearchgate.net The HMF is then condensed with 3,3-Dimethyl-2-butanone to yield the final product. mdpi.comresearchgate.net This strategy efficiently transforms a low-value biomass material into a valuable chemical, showcasing a sustainable and efficient synthetic route. mdpi.com

Further advancing green chemistry, the Horner-Wadsworth-Emmons (HWE) reaction for synthesizing α,β-unsaturated ketones has been successfully performed in water. researchgate.net Water is an ideal solvent as it is cheap, non-toxic, and safe. researchgate.net In these aqueous reactions, the product often precipitates as it forms, allowing for simple separation by filtration and resulting in high yields, thus reducing the need for organic solvents. researchgate.net The use of solvent-free Claisen-Schmidt condensations also represents a green alternative by eliminating solvent waste entirely. wikipedia.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one |

| 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one |

| 3,3-Dimethyl-2-butanone (Pinacolone) |

| 5-hydroxymethylfurfural (HMF) |

| N-acetylglucosamine |

| Acetone |

| Benzaldehyde |

| Dibenzalacetone |

| Formaldehyde |

| 4-chlorobenzaldehyde |

| Sodium hydroxide |

| Potassium hydroxide |

| Ethanol |

| Methanol (B129727) |

Biomass-Derived Feedstock Utilization (e.g., 5-Hydroxymethylfurfural)

A novel and sustainable approach to synthesizing derivatives of this compound involves the utilization of biomass-derived feedstocks, such as 5-Hydroxymethylfurfural (HMF). mdpi.comresearchgate.net HMF, a versatile platform chemical, can be produced from readily available carbohydrates like fructose (B13574) and glucose. ulisboa.pt

One documented synthesis strategy begins with the catalytic conversion of N-acetylglucosamine, a derivative of glucose, into HMF. mdpi.comresearchgate.net This transformation is efficiently catalyzed by formic acid in a biphasic solvent system of methyl isobutyl ketone (MIBK) and water under hydrothermal conditions. mdpi.com The resulting HMF then undergoes a Knoevenagel condensation reaction with 3,3-Dimethyl-2-butanone to yield (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one, a functionalized derivative of the target compound. mdpi.comresearchgate.netresearchgate.net This two-step process highlights a green chemistry approach, converting lower-value biomass into valuable chemical entities. mdpi.comresearchgate.net

The condensation reaction is typically carried out in a water-methanol mixture with a sodium hydroxide catalyst at a controlled temperature of 30°C, achieving a respectable yield after purification. mdpi.com This method not only provides a pathway to a novel chalcone-like compound but also underscores the potential of integrating biomass conversion with organic synthesis. mdpi.comresearchgate.net

Catalytic Conversion and Condensation Strategies in Green Solvents

The synthesis of this compound and its analogs often employs catalytic condensation reactions, with a growing emphasis on the use of green solvents to enhance the sustainability of these processes. rsc.org Green solvents, such as water and supercritical carbon dioxide, offer alternatives to traditional volatile organic compounds, minimizing environmental impact. rsc.org

The aforementioned synthesis of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one from HMF and 3,3-Dimethyl-2-butanone utilizes a water-methanol mixture as the reaction medium. mdpi.com This represents a step towards greener synthesis, although further research into purely aqueous systems or other benign solvents is a continuing goal in sustainable chemistry. rsc.org

The core of this synthetic strategy is the base-catalyzed aldol condensation between a ketone and an aldehyde. In the case of the parent compound, this would involve the reaction of acetone with pivalaldehyde. For substituted derivatives, such as 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one (B75427), the synthesis involves the condensation of 4-chlorobenzaldehyde with 3,3-dimethyl-butan-2-one. google.comontosight.ai The efficiency of these condensation reactions is highly dependent on the catalyst and reaction conditions.

Post-Synthetic Derivatization Reactions

Selective Hydrogenation of the Carbon-Carbon Double Bond

The selective hydrogenation of the α,β-unsaturated carbon-carbon double bond in this compound and its derivatives is a key transformation for producing saturated ketones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com A continuous process for the hydrogenation of 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one to 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one has been developed. google.com

This liquid-phase hydrogenation is carried out in an alcoholic solvent, such as methanol or ethanol, under high pressure (50 to 400 bar) and at temperatures ranging from 30° to 160° C. google.com The process utilizes a supported hydrogenation catalyst, often containing nickel, to achieve high conversion rates. google.comgoogle.com The use of a continuous-flow reactor offers advantages over batch processes, including improved space-time yield and reduced energy consumption. google.com

Table 1: Hydrogenation of 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one

| Parameter | Condition | Reference |

|---|---|---|

| Reactant | 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one | google.com |

| Solvent | Methanol or Ethanol | google.com |

| Catalyst | Supported Nickel | google.comgoogle.com |

| Pressure | 50 - 400 bar | google.com |

| Temperature | 30 - 160 °C | google.com |

Leuckart Reaction and Amine Functionalization of the Pent-1-en-3-one Moiety

The Leuckart reaction provides a method for the reductive amination of ketones to form amines. wikipedia.org This reaction can be applied to α,β-unsaturated ketones, such as this compound, to produce the corresponding allylic amines. google.comgoogle.com The classical Leuckart reaction involves heating the ketone with formamide (B127407) or ammonium (B1175870) formate (B1220265) at high temperatures (120-185°C). wikipedia.org

Innovations in the Leuckart reaction have led to accelerated methods that significantly reduce the reaction time from hours to minutes or even seconds. google.comgoogle.com This is achieved by carefully controlling the molar ratio of the ketone, formic acid, and formamide (or its N-alkyl derivatives). google.com These accelerated conditions can also be successfully applied to α,β-unsaturated ketones, providing a novel route to substituted allylamines. google.comgoogle.com

The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced. wikipedia.org The use of formic acid is common, and it can be generated in situ from ammonium formate. wikipedia.org

Acylation and Other Functional Group Interconversions on Derived Amine Scaffolds

Amines derived from this compound via reactions like the Leuckart reaction can undergo further functionalization, with N-acylation being a particularly important transformation. researchgate.net Acylation of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride, yields an amide. jove.com This reaction is fundamental in organic synthesis and is widely used in the preparation of pharmaceuticals and other fine chemicals. researchgate.netmdpi.com

The acylation process typically involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. jove.com The resulting amides are generally stable compounds. jove.com

Recent advancements have explored more environmentally friendly acylation methods. For example, a continuous-flow method for N-acetylation has been developed using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a catalyst, avoiding the need for more hazardous reagents. mdpi.com Furthermore, dual catalysis systems combining N-heterocyclic carbene catalysis and photoredox catalysis have been developed for the asymmetric α-acylation of tertiary amines. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4,4 Dimethylpent 1 En 3 One and Its Analogs

Fundamental Reactivity Patterns of α,β-Unsaturated Ketones

α,β-Unsaturated ketones, such as 4,4-dimethylpent-1-en-3-one, are characterized by a carbon-carbon double bond conjugated to a carbonyl group. wikipedia.org This conjugation imparts unique reactivity to the molecule, making both the carbonyl carbon and the β-carbon electrophilic and susceptible to nucleophilic attack. wikipedia.orglumenlearning.com

Electrophilic and Nucleophilic Addition Reactions to the Enone System

The conjugated system of α,β-unsaturated ketones allows for two primary modes of nucleophilic addition: 1,2-addition and 1,4-addition (conjugate addition). lumenlearning.comlibretexts.org

1,2-Addition: In this reaction, the nucleophile directly attacks the electrophilic carbonyl carbon. This pathway is typical for strong, "hard" nucleophiles like Grignard reagents and organolithium compounds. lumenlearning.commasterorganicchemistry.com The initial product is an allylic alkoxide, which upon protonation yields an allylic alcohol.

1,4-Addition (Conjugate Addition): This pathway involves the nucleophilic attack at the β-carbon of the carbon-carbon double bond. libretexts.orgwikipedia.org This is characteristic of "soft" nucleophiles such as organocuprates (Gilman reagents), enamines, and enolates. masterorganicchemistry.comwikipedia.orgpressbooks.pub The reaction proceeds through an enolate intermediate, which then tautomerizes to the more stable keto form, resulting in a saturated ketone. libretexts.orglibretexts.org The extended conjugation in the enone system stabilizes the intermediate formed during 1,4-addition. fiveable.me

The competition between 1,2- and 1,4-addition is influenced by several factors, including the nature of the nucleophile, the structure of the enone, and the reaction conditions. lumenlearning.com

Oxidation and Reduction Pathways of the Carbonyl and Alkene Functionalities

The carbonyl and alkene groups of enones can undergo selective or complete oxidation and reduction.

Oxidation: α,β-Enones can be oxidized to form 1,4-enediones. A method for this transformation utilizes tert-butylhydroperoxide as the oxidant with a palladium(II) hydroxide (B78521) on carbon catalyst. nih.govacs.org This reaction is believed to proceed through a radical-chain mechanism. nih.gov In some cases, oxidation of enones can lead to the formation of γ-hydroxy or γ-oxo derivatives. rsc.org

Reduction: The reduction of α,β-unsaturated ketones can yield a variety of products depending on the reagents and conditions used.

Selective C=C Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can selectively reduce the carbon-carbon double bond, affording a saturated ketone. beilstein-journals.org

Selective C=O Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the carbonyl group to an alcohol, preserving the double bond.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), or electrochemical methods with specific catalysts like iridium on carbon (Ir/C), can reduce both the double bond and the carbonyl group to yield a saturated alcohol. beilstein-journals.org

| Reaction Type | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| Oxidation to 1,4-enedione | t-BuOOH, Pd(OH)₂/C | 1,4-Enedione | nih.govacs.org |

| Selective C=C Reduction | H₂, Pd/C | Saturated Ketone | beilstein-journals.org |

| Selective C=O Reduction | NaBH₄ | Allylic Alcohol | |

| Complete Reduction | LiAlH₄ or H₂, Ir/C | Saturated Alcohol | beilstein-journals.org |

Electrophilic Aromatic Substitution on Substituted Phenyl Rings

In analogs of this compound that contain substituted phenyl rings, such as chalcones (1,3-diphenyl-2-propen-1-one), the aromatic rings can undergo electrophilic aromatic substitution. researchgate.net Chalcones are α,β-unsaturated ketones with phenyl groups attached to both the carbonyl carbon and the β-carbon. mdpi.comekb.eg

The nature and position of substituents on the phenyl rings can significantly influence the reactivity and biological activity of the molecule. mdpi.comnih.gov For example, the presence of electron-donating or electron-withdrawing groups on the phenyl rings of chalcones can affect their anti-inflammatory and antiproliferative properties. nih.govacs.org Friedel-Crafts acylation is a common method for synthesizing chalcones, where an aromatic ring is acylated. researchgate.net

Advanced Catalytic Transformations

Modern synthetic methods have enabled a variety of advanced catalytic transformations involving α,β-unsaturated ketones.

Conjugate Addition Reactions of Carbon Nucleophiles

The conjugate addition of carbon nucleophiles to α,β-unsaturated ketones is a powerful tool for carbon-carbon bond formation. The Michael reaction is a classic example, involving the addition of an enolate to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.orgjove.com This reaction is typically catalyzed by a base. jove.com

| Nucleophile | Reaction Name | Reference |

|---|---|---|

| Enolates | Michael Addition | masterorganicchemistry.comwikipedia.orgjove.com |

| Gilman Reagents (Organocuprates) | Gilman Addition | wikipedia.orgpressbooks.pub |

| Enamines | Stork Enamine Alkylation | wikipedia.org |

Organophosphine-Mediated Alkylation Strategies

Organophosphine catalysts have emerged as versatile tools in organic synthesis, including in the functionalization of enones. Phosphines can act as nucleophilic catalysts to promote various transformations. For instance, tributylphosphine (B147548) can catalyze the α-arylation of enones and enals using hypervalent bismuth reagents. acs.org Chiral phosphines have been employed in enantioselective allylic alkylation reactions. mdpi.com Furthermore, phosphine (B1218219) catalysis has been combined with photoredox catalysis for reactions such as the hydroalkylation of alkenes. rsc.org The development of enantioselective alkylation of phosphines themselves has also been a significant area of research, enabling the synthesis of chiral phosphine ligands for asymmetric catalysis. beilstein-journals.org

Stereochemical Control and Regioselectivity in Reactions Involving the Pent-1-en-3-one Framework

The pent-1-en-3-one framework is a key structural motif in organic synthesis, serving as a versatile Michael acceptor and a precursor for a variety of functional groups. The substitution pattern on this framework, particularly the presence of bulky groups like the tert-butyl group in this compound, profoundly influences the stereochemical and regiochemical outcomes of its reactions. Understanding and controlling these aspects are crucial for the targeted synthesis of complex molecules with defined three-dimensional structures.

Reactions involving the pent-1-en-3-one scaffold can be broadly categorized into those occurring at the carbon-carbon double bond (C1=C2) and those at the carbonyl group (C3=O). The interplay between these two reactive sites, governed by electronic and steric factors, dictates the regioselectivity of a given transformation. Furthermore, the planar nature of the double bond and the trigonal geometry of the carbonyl carbon allow for the formation of new stereocenters, the control of which is a central theme in modern asymmetric catalysis.

Regioselectivity: 1,2- versus 1,4-Conjugate Addition

The α,β-unsaturated ketone functionality in the pent-1-en-3-one system presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (C3) and the β-carbon of the double bond (C1). Attack at C3 is termed a 1,2-addition, while attack at C1, followed by tautomerization, is known as a 1,4-conjugate addition or Michael addition. wikipedia.org The regiochemical outcome of a nucleophilic addition is highly dependent on the nature of the nucleophile, the reaction conditions, and the specific substitution on the enone.

For instance, organolithium reagents, being highly reactive "hard" nucleophiles, typically favor 1,2-addition to the carbonyl group. In contrast, "softer" nucleophiles like organocuprates (Gilman reagents) and enamines are well-known to favor 1,4-conjugate addition. wikipedia.org The bulky tert-butyl group in this compound sterically hinders the carbonyl carbon (C3), which can further promote 1,4-addition by directing the nucleophile to the less hindered β-carbon (C1).

Stereocontrol in Conjugate Additions

The creation of a new stereocenter at the β-carbon during a conjugate addition reaction has been a major focus of research. The use of chiral catalysts to control the facial selectivity of the nucleophilic attack on the prochiral enone is a powerful strategy for synthesizing enantioenriched products.

A notable example involves the asymmetric conjugate addition of organozinc reagents to α,β-unsaturated compounds. libretexts.org While specific studies on this compound are not extensively detailed, the principles can be extrapolated from reactions with analogous enones. For instance, the copper-catalyzed asymmetric conjugate addition of diethylzinc (B1219324) to chalcones has been achieved with high enantioselectivity using chiral ligands. nih.gov Similarly, phosphoramidite (B1245037) ligands derived from BINOL have proven effective for the copper-catalyzed conjugate addition of dialkylzinc reagents to cyclic enones, affording products with up to 98% enantiomeric excess (ee). libretexts.org

The general approach involves the formation of a chiral catalyst-enone complex, which then directs the incoming nucleophile to one of the two faces of the double bond. The steric and electronic properties of both the ligand and the enone substrate are critical for achieving high levels of stereocontrol.

Stereocontrol in Carbonyl Reductions

The reduction of the carbonyl group in the pent-1-en-3-one framework to a hydroxyl group is another important transformation where stereocontrol is key. The resulting allylic alcohol can be a valuable synthetic intermediate. The reduction of this compound, for example, yields 4,4-dimethylpent-1-en-3-ol.

The stereochemical outcome of such a reduction can be controlled by using chiral reducing agents or by substrate-directed control. For instance, the Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride, is known for its high chemoselectivity in reducing the carbonyl group of α,β-unsaturated ketones without affecting the double bond. The stereoselectivity of these reductions can often be influenced by the steric environment around the carbonyl group. In the case of this compound, the bulky tert-butyl group would be expected to direct the hydride attack from the less hindered face, leading to a predictable diastereomeric outcome if a new stereocenter is formed.

Ene Reactions and Diastereoselectivity

The pent-1-en-3-one framework can also participate in ene reactions, for example, with singlet oxygen. The stereochemistry of such reactions is influenced by the existing stereocenters and the conformation of the transition state. In studies involving chiral allylic alcohols with a similar structural backbone, such as 4-methylpent-3-en-2-ol, the ene reaction with singlet oxygen exhibits high diastereoselectivity. uoc.gr This selectivity is attributed to a directing effect of the hydroxyl group, which influences the approach of the electrophile. This principle can be extended to reactions of substituted pent-1-en-3-ones, where existing chiral centers or directing groups can control the formation of new stereocenters.

The following table summarizes the expected regiochemical and stereochemical outcomes for key reactions involving the this compound framework, based on general principles and findings from analogous systems.

| Reaction Type | Reagent/Catalyst | Expected Major Product Type | Key Controlling Factors | Potential Stereochemical Outcome |

| Nucleophilic Addition | Organolithium Reagents | 1,2-Addition Product (Allylic Alcohol) | "Hard" nature of the nucleophile | Formation of a racemic or diastereomeric mixture of alcohols |

| Conjugate Addition | Organocuprates (Gilman Reagents) | 1,4-Addition Product (Saturated Ketone) | "Soft" nature of the nucleophile, steric hindrance at C3 | Formation of a new stereocenter at C1 |

| Asymmetric Conjugate Addition | Dialkylzinc, Chiral Ligand (e.g., BINOL-based) | Enantioenriched 1,4-Addition Product | Chiral catalyst directing facial attack | High enantiomeric excess (ee) |

| Carbonyl Reduction | NaBH₄, CeCl₃ (Luche Reduction) | Allylic Alcohol | Chemoselective reagent, steric hindrance from tert-butyl group | Diastereoselective reduction if other stereocenters are present |

| Ene Reaction | Singlet Oxygen (¹O₂) | Hydroperoxide | Conformation of transition state, directing groups | Diastereoselective formation of new stereocenters |

Advanced Spectroscopic and Crystallographic Characterization of 4,4 Dimethylpent 1 En 3 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In derivatives of 4,4-dimethylpent-1-en-3-one, the spectra exhibit characteristic signals for the vinylic protons, the tert-butyl group, and any substituents.

For instance, the derivative (E)-1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one was synthesized and its structure confirmed by ¹H NMR. nih.gov A key feature in the ¹H NMR spectrum of these (E)-isomer derivatives is the large coupling constant (typically >15 Hz) between the two vinylic protons, which confirms their trans configuration. The tert-butyl group protons characteristically appear as a sharp singlet in the upfield region of the spectrum due to the absence of adjacent protons.

In the case of (E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one, the vinylic protons appear as doublets at δ 7.37 and δ 6.98 with a coupling constant of 15.3 Hz, confirming the E-isomer configuration. mdpi.com The nine protons of the tert-butyl group resonate as a singlet at δ 1.20. mdpi.com The protons on the furan (B31954) ring and the hydroxymethyl group are also clearly resolved, allowing for complete structural assignment. mdpi.com

Interactive Table: ¹H NMR Data for this compound Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| (E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one | Vinylic CH | 7.37 | d | 15.3 | mdpi.com |

| Vinylic CH | 6.98 | d | 15.3 | mdpi.com | |

| Furan CH | 6.57 | d | 3.3 | mdpi.com | |

| Furan CH | 6.37 | d | 3.3 | mdpi.com | |

| CH₂OH | 4.65 | s | - | mdpi.com | |

| C(CH₃)₃ | 1.20 | s | - | mdpi.com | |

| (E)-1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one | - | - | - | - | nih.gov |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound derivatives, the carbonyl carbon (C=O) is particularly noteworthy, resonating at a characteristic downfield shift (typically >200 ppm).

In the spectrum of (E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one, the carbonyl carbon signal appears at δ 204.42. mdpi.com The quaternary carbon of the tert-butyl group is observed at δ 43.17, while the methyl carbons of this group resonate at δ 26.31. mdpi.com The signals for the vinylic and furan carbons are also observed in the expected olefinic and aromatic regions, respectively. mdpi.com

Interactive Table: ¹³C NMR Data for (E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| C=O | 204.42 | mdpi.com |

| Furan C-O | 156.26 | mdpi.com |

| Furan C-C | 151.53 | mdpi.com |

| Vinylic CH | 129.08 | mdpi.com |

| Vinylic CH | 118.35 | mdpi.com |

| Furan CH | 116.56 | mdpi.com |

| Furan CH | 110.47 | mdpi.com |

| CH₂OH | 57.60 | mdpi.com |

| C (CH₃)₃ | 43.17 | mdpi.com |

| C(C H₃)₃ | 26.31 | mdpi.com |

While 1D NMR spectra provide essential data, complex structures often require two-dimensional (2D) NMR experiments for unambiguous signal assignment. rsc.org Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. mdpi.comscielo.br

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons, such as the two vinylic protons in the enone system. rsc.org

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its attached carbon. scielo.br

HMBC shows correlations between protons and carbons that are separated by two or three bonds. mdpi.comscielo.br This is particularly useful for identifying quaternary carbons, like the carbonyl and the tert-butyl quaternary carbon, by observing their correlation with nearby protons. For example, the protons of the tert-butyl group would show an HMBC correlation to both the quaternary carbon and the carbonyl carbon.

The complete assignment of ¹H and ¹³C signals for complex derivatives, such as those related to Stiripentol, is often achieved through the combined use of these 2D NMR techniques. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. rsc.org The precision of HRMS allows for the differentiation between compounds that have the same nominal mass but different chemical formulas. For example, the HRMS (ESI) data for 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)-4,4-dimethylpentan-1-one, a related saturated ketone, showed a found [M+H]⁺ ion at m/z 291.1234, which corresponds closely to the calculated value of 291.1264 for the formula C₁₆H₂₀N₂OCl. nii.ac.jp This level of accuracy is crucial for confirming the identity of newly synthesized compounds. rsc.org

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. The pattern of these fragments provides a molecular fingerprint that can be used for structural elucidation. For ketones like the this compound derivatives, a common fragmentation mechanism is alpha-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. libretexts.org

The structure of these derivatives features two primary sites for alpha-cleavage:

Cleavage of the tert-butyl group: This results in the formation of a highly stable tert-butyl cation ([C(CH₃)₃]⁺) with an m/z of 57. This is often a prominent peak in the mass spectrum. The remaining part of the molecule would form an acylium ion [M-57]⁺.

Cleavage of the vinyl group: This cleavage breaks the bond between the carbonyl carbon and the C=C double bond, resulting in the loss of the substituted vinyl moiety and the formation of an ion corresponding to the tert-butyl acylium cation.

For example, in the mass spectrum of (E)-1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one, which has a protonated molecular ion [M+H]⁺ at m/z 223.3, the loss of the tert-butyl group (57 mass units) would be a primary fragmentation pathway. nih.gov The analysis of these fragmentation pathways, often aided by tandem MS (MS/MS) experiments, provides conclusive evidence for the proposed molecular structure. researchgate.netmdpi.com

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within this compound derivatives. The analysis of (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one reveals key vibrational modes. uantwerpen.bebiomedres.us The presence of the α,β-unsaturated carbonyl system, a defining feature of chalcones, gives rise to distinct and intense absorption bands. The carbonyl (C=O) stretching vibration is typically one of the most prominent peaks in the spectrum. fabad.org.trmdpi.com For chalcone (B49325) derivatives, this band is generally observed in the range of 1650-1685 cm⁻¹. fabad.org.tr

Aromatic C-H stretching vibrations are usually found between 3120-3080 cm⁻¹ (asymmetric) and 3060-3040 cm⁻¹ (symmetric). fabad.org.tr The stretching vibration of the vinylic C-H bond (=C-H) appears in the 3030-3010 cm⁻¹ region. fabad.org.tr The C=C stretching vibrations of the aromatic ring and the enone system are found in the 1610-1570 cm⁻¹ range. fabad.org.trbiomedres.us

Experimental FT-IR data for (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one, supported by theoretical calculations, provide a detailed assignment of these vibrations. uantwerpen.beresearchgate.net

Table 1: Selected FT-IR Vibrational Frequencies for a this compound Derivative

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3080 | Aromatic C-H Stretching | fabad.org.tr |

| ~1660 | C=O Stretching | fabad.org.trmdpi.com |

| ~1590 | C=C Stretching (Aromatic & Enone) | fabad.org.trmdpi.com |

| ~1250 | Asymmetric C-O-C Stretching (Benzodioxole) | uantwerpen.be |

| ~930 | O-CH₂-O Bending (Benzodioxole) | uantwerpen.be |

FT-Raman spectroscopy provides complementary information to FT-IR, as the selection rules for vibrational transitions differ. wikipedia.org It is particularly effective for observing vibrations of non-polar bonds and symmetric functional groups. In the study of (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one, FT-Raman spectra were recorded to obtain a more complete vibrational profile. uantwerpen.bekesifaraci.com

The FT-Raman spectrum of this derivative shows a very strong band for the C=O stretching vibration. uantwerpen.be The C=C stretching mode also appears as a strong band, often coupled with the carbonyl stretch. mdpi.com Aromatic ring stretching vibrations are clearly visible, and the technique is also sensitive to the vibrations of the tert-butyl group. uantwerpen.be The combination of FT-IR and FT-Raman data allows for a comprehensive assignment of the normal vibrational modes, aiding in the conformational analysis of the molecule. uantwerpen.bemdpi.com

Table 2: Selected FT-Raman Vibrational Frequencies for a this compound Derivative

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1655 | C=O Stretching | uantwerpen.be |

| ~1595 | C=C Stretching (Aromatic & Enone) | uantwerpen.bemdpi.com |

| ~1300 | C-H Bending | uantwerpen.be |

| ~730 | C-C-C Bending | uantwerpen.be |

X-ray Crystallography for Definitive Structural Determination

While vibrational spectroscopy provides information about functional groups and conformation, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. uol.deanton-paar.com This technique provides precise coordinates for each atom in the crystal lattice, from which bond lengths, bond angles, and other geometric parameters can be calculated. uol.de

Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the molecular structure of crystalline solids. anton-paar.comrigaku.com The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. rigaku.com The crystal diffracts the X-rays into a specific pattern of spots, and the analysis of their positions and intensities allows for the construction of an electron density map, which reveals the atomic positions. anton-paar.comrigaku.com

Several derivatives of this compound have been successfully characterized using SCXRD. researcher.life For example, the crystal structure of (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one was determined at 100 K. researchgate.net The analysis confirmed that the molecule crystallizes in the monoclinic space group P2₁/m. researchgate.net Similarly, the structure of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one (B75427) has also been elucidated, providing detailed geometric data. researchgate.net

Crystallographic data provides a precise quantitative description of the molecular geometry. In the crystal structure of (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one, the C=C double bond of the enone moiety was found to have a length of 1.3465 (12) Å, confirming its trans configuration. researchgate.net

The analysis of dihedral angles reveals the planarity and orientation of different parts of the molecule. In 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one, the carbonyl and ethenyl groups are not coplanar with the benzene (B151609) ring, with dihedral angles of 35.37 (5)° and 36.27 (11)°, respectively. researchgate.net This deviation from planarity is a common feature in chalcones and is influenced by steric hindrance from bulky substituents like the tert-butyl group.

Table 3: Selected Crystallographic Data for this compound Derivatives

| Parameter | Derivative | Value | Reference |

| Crystal System | (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one | Monoclinic | researchgate.net |

| Space Group | (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one | P2₁/m | researchgate.net |

| C=C Bond Length | (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one | 1.3465 (12) Å | researchgate.net |

| Dihedral Angle (C=O group to benzene ring) | 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one | 35.37 (5)° | researchgate.net |

The arrangement of molecules within a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds and π-π stacking interactions. rsc.orguj.edu.pl These interactions are crucial in determining the physical properties of the crystalline material.

Conformational Preferences and Stereochemistry in the Solid State

The conformation and stereochemistry of molecules in the solid state are definitively determined through single-crystal X-ray diffraction, a powerful technique that provides precise three-dimensional coordinates of atoms within a crystal lattice. wikipedia.org For derivatives of this compound, which are α,β-unsaturated ketones, this analysis reveals the molecule's preferred spatial arrangement, bond lengths, and intermolecular interactions, all of which are influenced by the steric demands of the bulky tert-butyl group. researchgate.net

The fundamental structure of these enones features a conjugated system of a carbon-carbon double bond and a carbonyl group. The stereochemistry about the C=C double bond is a key feature. In the solid state, derivatives of this compound predominantly adopt an (E)- or trans-configuration. This arrangement minimizes the steric repulsion between the substituents on the double bond, leading to a more stable, lower-energy conformation.

Detailed crystallographic studies on specific derivatives provide insight into their solid-state structures. For instance, the crystal structure of (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one reveals significant planarity within the molecule. researchgate.net In this derivative, the (1E)-1-(1,3-benzodioxol-5-yl)pent-1-en-3-one moiety is almost perfectly planar, as it is situated on a crystallographic mirror plane. researchgate.net This planarity facilitates electron delocalization across the conjugated π-system. The molecule explicitly exists in a trans configuration with respect to the C8═C9 double bond, which has a measured length of 1.3465 (12) Å. researchgate.net

Similarly, analysis of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one shows that the carbonyl and ethenyl groups are coplanar with the attached aromatic ring. researchgate.net This tendency towards planarity in the core enone structure is a recurring theme, driven by the energetic favorability of π-orbital overlap in the conjugated system.

The table below summarizes key crystallographic data for a representative derivative, illustrating the conformational and stereochemical features in the solid state.

| Compound | Crystal System | Space Group | Key Torsion Angles (°) | C=C Bond Length (Å) | Key Intermolecular Interactions | Reference |

| (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one | Orthorhombic | Pnma | C9-C8-C7-O1 = 180 (trans) | 1.3465 (12) | C-H···O hydrogen bonds | researchgate.net |

| 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one | Not specified | Not specified | Carbonyl and ethenyl groups coplanar with aromatic ring | Not specified | Not specified | researchgate.net |

Computational Chemistry and Theoretical Investigations of 4,4 Dimethylpent 1 En 3 One System

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has been a important tool in the theoretical study of 4,4-dimethylpent-1-en-3-one and its derivatives. These calculations provide a framework for understanding the molecule's fundamental properties.

Electronic Structure Analysis: Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. For a derivative, (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one, the HOMO is reportedly centered over the entire molecule except for the methyl groups. uantwerpen.be In contrast, the LUMO is distributed over the whole molecule, excluding the CH2 group of the dioxole ring and one of the methyl groups. uantwerpen.be The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. biomedres.us A smaller energy gap suggests a higher propensity for the molecule to undergo electronic transitions. researchgate.net

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, have been employed to predict and correlate spectroscopic data for compounds related to this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for a piperonal (B3395001) chalcone (B49325) derivative showed that the TPSS functional provided a better correlation with experimental data for both ¹H and ¹³C NMR spectra compared to M062X and B3LYP functionals. nih.gov Similarly, vibrational frequencies calculated using DFT have been used to assign experimental FT-IR and FT-Raman spectral bands for the derivative (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one. uantwerpen.be Good agreement between theoretical and experimental data validates the computational models used. rsc.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful technique for investigating intramolecular interactions and charge delocalization within a molecule. rsc.org This analysis provides insights into the stabilization energy associated with electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals. For a related piperonal chalcone derivative, NBO analysis revealed significant hyperconjugative interactions and charge delocalization, contributing to its molecular stability. rsc.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. semanticscholar.org The MEP plot for (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one shows that the negative potential (red and yellow regions), indicating sites for electrophilic attack, is concentrated around the carbonyl and C=C groups. uantwerpen.beuantwerpen.be Conversely, the positive potential (blue region), which is susceptible to nucleophilic attack, is located over the CH2 groups. uantwerpen.beuantwerpen.be

Non-Linear Optical (NLO) Properties: Theoretical Evaluation of Hyperpolarizabilities

The non-linear optical (NLO) properties of molecules are of great interest for applications in photonics and optoelectronics. nih.gov The first and second hyperpolarizabilities of (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one have been evaluated theoretically. uantwerpen.beuantwerpen.be The significant NLO response observed in a related chalcone suggests its potential as a candidate for NLO materials. nih.gov The magnitude of the hyperpolarizability is dependent on the electronic communication between different parts of the molecule. rsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has proven to be an effective tool for elucidating reaction mechanisms. For instance, the degradation of certain amine collectors in the Fenton process was studied using a quantitative structure-activity relationship (QSAR) model, which incorporated quantum mechanical parameters. bibliotekanauki.pl While a specific reaction mechanism for this compound itself was not detailed in the provided results, the synthesis of a derivative, 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone, involves the hydrogenation of 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one. This reaction is an example of how computational studies could be applied to understand the stereochemistry and electronic factors governing such transformations. rsc.org Furthermore, the synthesis of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one involves a Knoevenagel condensation reaction, a process that could be modeled to understand its mechanistic pathway. mdpi.com

Data Tables

Table 1: Calculated Spectroscopic Parameters for a Piperonal Chalcone Derivative

| Parameter | Functional | Sum of Absolute Errors (ppm) |

| ¹³C NMR Chemical Shifts | M062X | > B3LYP > TPSS |

| ¹H NMR Chemical Shifts | M062X | > B3LYP > TPSS |

Source: nih.gov

Table 2: Predicted Reactive Sites from MEP Analysis of (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one

| Region | Potential | Predicted Reactivity | Location |

| Negative | Red and Yellow | Electrophilic Attack | Carbonyl and C=C groups |

| Positive | Blue | Nucleophilic Attack | CH₂ groups |

Source: uantwerpen.beuantwerpen.be

Transition State Characterization

Computational studies on derivatives of this compound provide insights into the transition states of chemical reactions. The Fukui function is a significant tool for understanding chemical reactivity and selectivity during a chemical reaction by identifying favorable sites for electrophilic, nucleophilic, and radical attacks. researchgate.net For instance, in the related compound (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one, theoretical calculations are used to predict reactive sites. researchgate.netuantwerpen.be

The characterization of transition states often involves calculating activation parameters. For example, in the decomplexation of an olefin from a rhodium complex containing a 2,2-dimethylpent-4-en-1-yl ligand, the activation parameters were determined to be ΔH‡ = 19 ± 1 kcal·mol−1 and ΔS‡ = 8 ± 4 cal·mol−1·K−1. illinois.edu Such studies suggest that the olefin decomplexation likely proceeds through a C−H σ-complex or a short-lived T-shaped intermediate. illinois.edu These computational approaches are vital for mapping the reaction pathways and understanding the mechanisms at a molecular level.

Energy Profile Determination

The determination of the energy profile of a molecular system is crucial for understanding its stability and reactivity. This is often achieved through the analysis of frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). sci-hub.senih.gov The energy of HOMO is associated with the electron-donating ability of a compound, while the LUMO energy relates to its electron-accepting ability. sci-hub.sersc.org The energy difference between these orbitals, the HOMO-LUMO gap, provides information about the chemical stability and the lowest-energy electronic excitation a molecule can undergo. researchgate.netrsc.org

For the derivative (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one, the HOMO is centered over the entire molecule except for the methyl groups, whereas the LUMO is distributed over the entire molecule except for the CH2 group of the dioxole ring and one methyl group. uantwerpen.be The energy gap can be used to forecast the biological potency of compounds. researchgate.net Theoretical calculations, such as those using the CBS-Q multilevel procedure, can be employed to determine thermochemical properties like standard heats of formation, which are essential for constructing a complete energy profile. acs.org

Global reactivity descriptors calculated from HOMO and LUMO energies provide further insight into the molecule's stability and reactivity.

| Descriptor | Value (a.u.) for (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one | Significance |

| HOMO Energy (E_HOMO) | -0.2291 | Relates to electron-donating ability rsc.org |

| LUMO Energy (E_LUMO) | -0.0988 | Relates to electron-accepting ability rsc.org |

| Energy Gap (ΔE) | 0.1303 | Indicates chemical reactivity and stability researchgate.net |

| Electronegativity (χ) | 0.1639 | Measures the power of an atom to attract electrons |

| Chemical Potential (μ) | -0.1639 | Determines direction of charge transfer researchgate.net |

| Hardness (η) | 0.0651 | Measures resistance to change in electron distribution |

| Softness (S) | 15.361 | Inverse of hardness; relates to biomedical activity researchgate.net |

| Electrophilicity Index (ω) | 0.2064 | Describes electrophilic nature of a compound researchgate.net |

Table based on data for a derivative of this compound. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are computational tools used to predict the biological activity or properties of chemical compounds based on their molecular structures. journalssystem.com These models are established by finding a mathematical relationship between calculated molecular descriptors and experimentally determined activity or properties. journalssystem.com For instance, a QSAR investigation of dihydrofolate reductase inhibition by certain compounds was based on molecular shape analysis. journalssystem.com

In the context of this compound and its derivatives, QSAR/QSPR studies can elucidate the structural features that influence their activity. For example, in the degradation of amine collectors in a Fenton process, a QSAR model revealed that the hydrogen bond acceptor (HBA) and the maximum values of electrophilic attack on carbon atom sites (f(-)c) were the major factors affecting the degradation-rate constants. journalssystem.com Advanced methods can combine a chemical variational autoencoder (VAE) with Gaussian mixture regression (GMR) to create models that not only predict properties but can also generate new molecular structures with desired characteristics through direct inverse analysis. nih.gov

Advanced Crystallographic Refinement and Analysis via Computational Methods (e.g., SHELX, PLATON)

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its chemical and physical properties. X-ray crystallography provides this data, which is then refined using specialized software. For derivatives of this compound, such as (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one, computational programs like SHELX and PLATON are essential for structure solution, refinement, and analysis. nih.govresearchgate.net

SHELX is a suite of programs used for the refinement of crystal structures from diffraction data. okstate.edu It can handle all space groups and complexities like disorder and twinning. okstate.edu In the study of (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one, the structure was solved and refined using the SHELXTL program package. nih.govresearchgate.net

PLATON is a multipurpose crystallographic tool that is often used for the validation and analysis of crystal structures, including the analysis of intermolecular interactions and voids in the crystal lattice. washington.edu For the aforementioned derivative, PLATON was used in conjunction with SHELXTL to prepare the final material for publication. nih.govresearchgate.net

Refinement Details for (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one

| Parameter | Value |

| Refinement method | Full-matrix least-squares on F² |

| R[F² > 2σ(F²)] | 0.037 |

| wR(F²) | 0.110 |

| Goodness-of-fit (S) | 1.05 |

| Reflections collected | 8645 |

| Independent reflections | 2336 |

| Parameters | 138 |

| Δρ_max | 0.48 e Å⁻³ |

| Δρ_min | -0.28 e Å⁻³ |

Table based on crystallographic data. nih.gov

Intermolecular Interaction Analysis: Hirshfeld Surface and Energy Framework Calculations

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govscirp.org This analysis maps various properties onto the surface, such as d_norm, which highlights regions of close intermolecular contact. nih.govresearchgate.net Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while white and blue regions represent contacts equal to or longer than the van der Waals radii, respectively. nih.govresearchgate.net

Molecular Docking Methodologies for Interaction Studies

In a study of (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one, molecular docking was performed to investigate its potential as an inhibitor. researchgate.net The compound was docked into the active site of the androgen receptor. The results showed that the docked ligand forms a stable complex, with a calculated binding affinity value of -8.1 kcal/mol. uantwerpen.be This strong binding affinity suggests that the compound might exhibit inhibitory activity against the androgen receptor. uantwerpen.be Such interaction studies are crucial for identifying potential therapeutic uses for novel compounds. smolecule.com

Advanced Applications and Future Research Directions in Synthetic Chemistry and Materials Science

The Role of 4,4-Dimethylpent-1-en-3-one and its Derivatives as Key Intermediates

The reactivity of the α,β-unsaturated ketone moiety in this compound provides a versatile platform for the construction of a wide array of organic molecules and materials.

Precursors in Complex Organic Molecule Synthesis

The vinyl ketone functionality of this compound serves as a key building block in the synthesis of more complex molecules. Its derivatives are recognized as important intermediates in various synthetic pathways. For instance, the hydrogenated derivative, 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one, is a crucial precursor in the production of certain pesticides. researchgate.net The core structure is also amenable to a variety of transformations, including Michael additions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. nih.gov This reactivity allows for the introduction of diverse functional groups and the construction of intricate molecular architectures.

The general class of vinyl ketones is widely utilized in the synthesis of complex molecules, including natural products and heterocyclic compounds. nih.govmdpi.com For example, aryl vinyl ketones can be employed in the synthesis of quinolines. nih.gov While specific examples for this compound in a broad range of complex natural product syntheses are not extensively documented in readily available literature, its inherent reactivity as a Michael acceptor makes it a prime candidate for such applications.

Building Blocks for Specialty Chemicals and Advanced Materials

The ability of vinyl ketones to undergo polymerization has led to the development of poly(vinyl ketones) (PVKs), a class of polymers with unique properties. These polymers are particularly noted for their photodegradability under ultraviolet (UV) light, a characteristic attributed to the carbonyl moieties on the polymer side-chains which can undergo Norrish type I or Norrish type II photochemical reactions. researchgate.netnih.gov This property makes PVKs, including those potentially derived from this compound, attractive for applications in functional and green materials, such as in agriculture and microfabrication technologies. mdpi.com

The development of well-defined photodegradable poly(vinyl ketones) with predictable molecular weights and low polydispersities has been achieved through techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.net This control over the polymer architecture opens up possibilities for creating advanced materials, such as nanostructured films from block copolymers where one of the blocks is a photodegradable PVK. researchgate.net Furthermore, the synthesis of novel mesogenic (liquid crystalline) vinyl ketone monomers and their corresponding polymers has been reported, suggesting the potential for creating materials with unique optical and thermal properties. mdpi.com

| Monomer Type | Polymerization Method | Key Polymer Property | Potential Application |

| Vinyl Ketones | RAFT Polymerization | Photodegradable | Functional and Green Materials |

| Mesogenic Vinyl Ketones | Radical Polymerization | Liquid Crystalline | Optical Materials |

| Adamantyl Vinyl Ketone | RAFT Polymerization | Photodegradable | Microfabrication |

Catalytic Components or Ligands in Chemical Processes

The carbonyl and vinyl groups of this compound and its derivatives offer sites for coordination with metal centers, making them potential ligands in catalysis. Schiff bases, formed by the condensation of a primary amine with a ketone, and their metal complexes are known to exhibit excellent catalytic activity in a variety of organic transformations. scispace.comchemijournal.commdpi.com These reactions include oxidation, reduction, polymerization, and various coupling reactions. chemijournal.comdntb.gov.ua

The formation of Schiff base ligands from ketones is a well-established method to create versatile ligands for transition metal complexes. scispace.com The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the structure of the ketone and the amine precursors, which in turn influences their catalytic activity. chemijournal.com While the direct application of Schiff bases derived from this compound in catalysis is an area requiring more specific research, the foundational chemistry suggests a strong potential for such applications. Additionally, derivatives of this compound could potentially be incorporated into the structure of metal-organic frameworks (MOFs), which have applications in gas sorption and catalysis. rsc.orgnih.govrsc.orgresearchgate.netscispace.com

Emerging Synthetic Methodologies for Novel Derivatives

Recent advancements in synthetic chemistry are providing new and more efficient ways to synthesize vinyl ketones and their derivatives. Photocatalysis, particularly using visible light, has emerged as a powerful tool for organic synthesis. For instance, a decatungstate-catalyzed photochemical method has been developed for the synthesis of enaminones from vinyl azides and aldehydes. acs.org Another visible light-mediated approach allows for the controlled radical polymerization of vinyl ketones using an organic photoredox catalyst like Eosin Y. rsc.org These methods offer milder reaction conditions and greater control over the polymerization process.

Furthermore, biocatalysis is gaining prominence as a green and highly selective method for chemical synthesis. nih.gov Enzymes, such as those used for biocatalytic ketone reduction, can produce chiral alcohols from prochiral ketones with high enantioselectivity. acs.orgnih.gov This approach is particularly valuable for the synthesis of chiral building blocks for pharmaceuticals and other fine chemicals. The application of biocatalysis to this compound could lead to the efficient production of valuable chiral derivatives.

Integration with Sustainable Chemical Processes and Circular Economy Initiatives

The principles of green chemistry and the circular economy are increasingly influencing the design of chemical processes. This includes the use of renewable feedstocks, the development of more efficient and less hazardous synthetic routes, and the design of products that are biodegradable or can be easily recycled.

A notable example of integrating these principles is the synthesis of a derivative of this compound using a biomass-derived platform chemical. Specifically, (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one has been synthesized through a condensation reaction between 5-hydroxymethylfurfural (B1680220) (HMF), which can be derived from N-acetylglucosamine, and 3,3-dimethyl-2-butanone. mdpi.com This approach demonstrates the potential to create valuable chemicals from renewable resources, thereby reducing reliance on fossil fuels.

Life cycle assessment (LCA) is a critical tool for evaluating the environmental impact of chemical products and processes, from raw material extraction to end-of-life. vinylinfo.orggzmedia.comicca-chem.orgchalmers.se Applying LCA to the production of vinyl-based products can help identify areas for improvement and guide the development of more sustainable practices. gzmedia.comchalmers.se The development of bio-based routes to key chemical intermediates is a key strategy in building a more circular economy. researchgate.net

Development of Structure-Property Relationships for Rational Design in Synthetic Applications

The rational design of molecules with specific functions relies on a thorough understanding of the relationship between their chemical structure and their physical and chemical properties. For derivatives of this compound, this involves studying how modifications to the molecular structure affect factors such as reactivity, stability, and biological activity.

Computational chemistry provides powerful tools for investigating these relationships. For example, computational studies can elucidate the role of substituents on the reactivity and biological activities of aromatic compounds. researchgate.net Such studies can calculate various physicochemical properties and correlate them with observed activities, providing insights for the design of new molecules with enhanced properties.

Q & A

Q. What are the recommended synthetic protocols for 4,4-Dimethylpent-1-en-3-one, and how can purity be optimized?

The synthesis of this compound (CAS 1577-03-3) typically involves Claisen-Schmidt condensation or alkylation of ketones. Key steps include:

- Reagent selection : Use anhydrous conditions to minimize side reactions, as moisture can hydrolyze intermediates.

- Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) or recrystallization from ethanol/water mixtures improves purity .

- Validation : Confirm purity via GC-MS (≥98%) and NMR (absence of residual solvents like dichloromethane) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural confirmation : Use -NMR (δ 1.25 ppm for methyl groups, δ 6.8–7.4 ppm for aromatic protons) and -NMR (δ 208 ppm for ketone carbonyl) .

- Purity assessment : GC-MS with a non-polar capillary column (e.g., DB-5) to detect impurities <0.5% .

- Crystallography : Single-crystal X-ray diffraction (SHELX-2018) resolves stereochemical ambiguities, though crystallization may require slow evaporation from hexane .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting point)?

- Method standardization : Compare data under identical conditions (e.g., DSC for melting points at 2°C/min heating rate).

- Sample history : Note storage conditions (e.g., hygroscopicity, light sensitivity). Contradictions often arise from polymorphic forms or solvate formation .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the compound’s reactivity in nucleophilic additions?

- Variable control : Fix solvent polarity (e.g., THF vs. DMSO), temperature (25–80°C), and nucleophile concentration (0.1–1.0 M).

- Kinetic analysis : Use stopped-flow UV-Vis spectroscopy to track intermediate enolate formation.

- Statistical validation : Triplicate runs with ANOVA to assess significance (p < 0.05) .

Q. What strategies resolve contradictions in mechanistic studies of this compound’s α,β-unsaturated ketone reactivity?

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?

Q. What methodologies assess environmental persistence or toxicity of this compound?

- Degradation studies : HPLC-MS to monitor photolytic breakdown under UV light (λ = 254 nm).

- Ecotoxicology : Daphnia magna acute toxicity assays (LC determination) per OECD 202 guidelines .

Data Presentation and Reproducibility

Q. How should researchers present conflicting spectral data in publications?

- Transparency : Include raw spectra in supplementary materials, annotating peaks (e.g., solvent artifacts).

- Normalization : Reference chemical shifts to TMS (δ 0.00 ppm) and report coupling constants (J in Hz) .

Q. What criteria ensure reproducibility in synthetic procedures?

- Detailed protocols : Specify equivalents, addition rates (e.g., dropwise over 30 min), and inert atmosphere (Ar/N).

- Batch documentation : Log reagent lot numbers and purity certificates .

Tables for Key Data

| Property | Reported Value | Method | Reference |

|---|---|---|---|

| Melting Point | 45–47°C | DSC | |

| Boiling Point | 120–122°C (1 mmHg) | Distillation | |

| -NMR (CDCl) | δ 1.25 (s, 6H), δ 6.92 (d, 2H) | 400 MHz |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.